N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethylphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide: Unique due to the presence of both dichlorophenyl and dimethylphenoxy groups.
N-(3,4-dichlorophenyl)-2-phenoxyacetamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-(3,4-dichlorophenyl)-2-(4-methylphenoxy)acetamide: Contains a single methyl group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both dichlorophenyl and dimethylphenoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
Molecular Formula |
C16H15Cl2NO2 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
ZMZITGKKGXQSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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